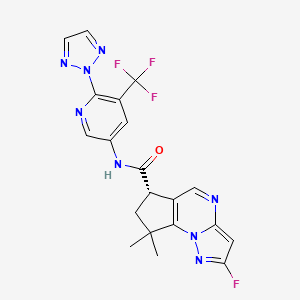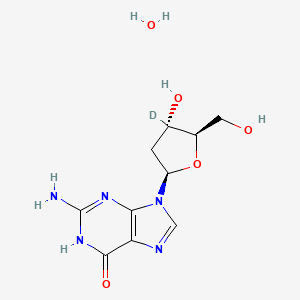
2'-Deoxyguanosine-d1-1 (monohydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyguanosine-d1-1 (monohydrate) is a purine nucleoside that plays a crucial role in the structure and function of DNA. It is a derivative of guanine, one of the four main nucleobases found in DNA. The compound is often used in biochemical and molecular biology research due to its involvement in DNA synthesis and repair processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2’-Deoxyguanosine-d1-1 (monohydrate) can be synthesized through various chemical routes. One common method involves the protection of the hydroxyl groups of deoxyribose, followed by the coupling of the protected sugar with a guanine derivative. The final step involves deprotection to yield the desired nucleoside .
Industrial Production Methods
Industrial production of 2’-Deoxyguanosine-d1-1 (monohydrate) typically involves large-scale chemical synthesis using automated synthesizers. The process includes the protection of functional groups, coupling reactions, and deprotection steps to obtain high-purity nucleosides suitable for research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxyguanosine-d1-1 (monohydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-oxo-2’-deoxyguanosine, a marker of oxidative DNA damage.
Reduction: Reduction reactions can modify the nucleobase or sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the nucleobase or sugar moiety, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic reagents like ammonia or amines can be used under mild conditions.
Major Products
Oxidation: 8-oxo-2’-deoxyguanosine
Reduction: Various reduced derivatives of the nucleobase or sugar moiety
Substitution: Substituted nucleosides with modified nucleobases or sugars
Aplicaciones Científicas De Investigación
2’-Deoxyguanosine-d1-1 (monohydrate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: Plays a role in studies of DNA replication, repair, and recombination.
Medicine: Investigated for its potential in gene therapy and as a biomarker for oxidative stress.
Industry: Used in the production of diagnostic kits and as a standard in analytical techniques.
Mecanismo De Acción
2’-Deoxyguanosine-d1-1 (monohydrate) exerts its effects primarily through its incorporation into DNA. It serves as a substrate for DNA polymerases during DNA synthesis. The compound can also be phosphorylated to form deoxyguanosine triphosphate, which is used by DNA polymerases and reverse transcriptases to synthesize DNA . Additionally, its oxidized derivatives are involved in signaling pathways related to oxidative stress and DNA damage response .
Comparación Con Compuestos Similares
Similar Compounds
- 2’-Deoxyadenosine monohydrate
- 2’-Deoxycytidine monohydrate
- 2’-Deoxythymidine monohydrate
- Guanosine
Uniqueness
2’-Deoxyguanosine-d1-1 (monohydrate) is unique due to its specific role in DNA synthesis and repair. Unlike other nucleosides, it is particularly susceptible to oxidative damage, making it a valuable marker for studying oxidative stress and DNA damage . Its derivatives, such as 8-oxo-2’-deoxyguanosine, are widely used in research to understand the mechanisms of oxidative damage and its implications in various diseases .
Propiedades
Fórmula molecular |
C10H15N5O5 |
|---|---|
Peso molecular |
286.26 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,4S,5R)-4-deuterio-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1/i4D; |
Clave InChI |
LZSCQUCOIRGCEJ-LJJRDEKPSA-N |
SMILES isomérico |
[2H][C@@]1(C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N)O.O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


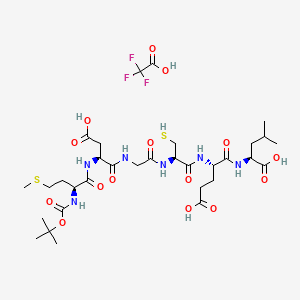
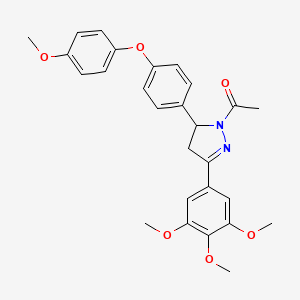
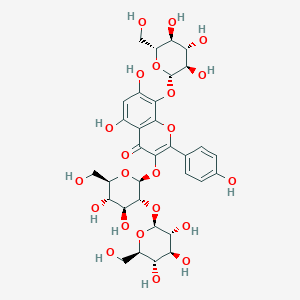
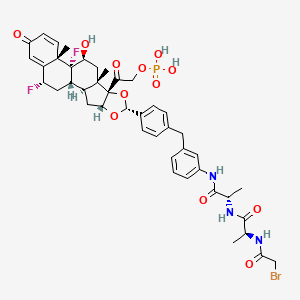
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B15139764.png)
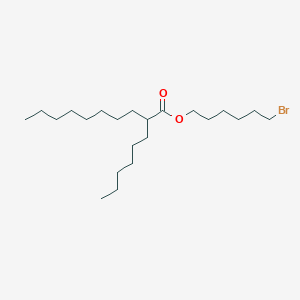
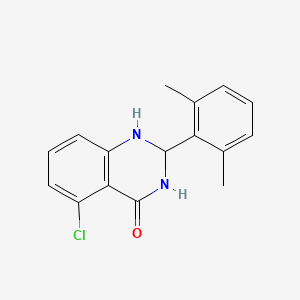
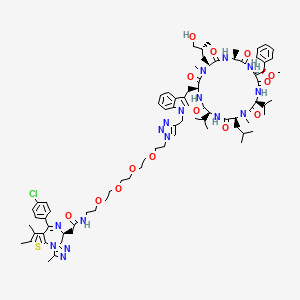
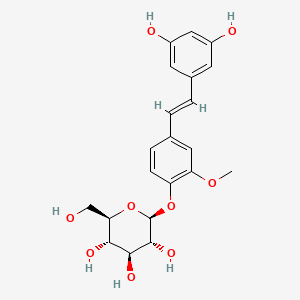
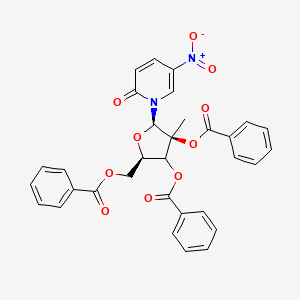
![2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15139827.png)

![[(3aR,4R,6Z,9R,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B15139831.png)
